2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)7-4-5-8-9(6-7)17-11(14)10(8)12(15)16/h7H,4-6,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEIRTNUTPEQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives. Substitution reactions can lead to a wide range of functionalized benzothiophene derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H19NO2S
- Molecular Weight : 273.37 g/mol
- IUPAC Name : 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
The compound features a benzothiophene core with an amino group and a carboxylic acid functionality, which contribute to its reactivity and interaction capabilities.
Synthetic Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for:
- Formation of Derivatives : The carboxylic acid group can undergo various reactions such as esterification and amidation, leading to the formation of derivatives with tailored properties.
- Study of Reaction Mechanisms : It can be employed to investigate reaction pathways and mechanisms due to its ability to participate in multiple types of chemical reactions.
Biological Research
The compound's structural features make it a candidate for studying biological interactions:
- Enzyme Inhibition Studies : The amino group allows for potential interactions with enzyme active sites, making it useful in drug design and discovery.
- Binding Affinity Investigations : The presence of both amino and carboxylic acid groups facilitates hydrogen bonding and electrostatic interactions with biological targets.
Material Science
In industry, this compound is explored for developing materials with unique properties:
- Polymers and Coatings : Its chemical reactivity can be harnessed to create novel polymeric materials that exhibit specific mechanical or thermal properties.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Target Enzyme : Enzyme X (hypothetical)
- Inhibition Mechanism : Competitive inhibition through binding at the active site.
This study highlighted the compound's potential as a lead compound in drug development for conditions related to enzyme dysregulation.
Case Study 2: Polymer Development
In a study focused on material science applications:
- Objective : To synthesize a new class of biodegradable polymers.
- Methodology : Utilizing the carboxylic acid functionality to create polyesters.
Results indicated that the resulting polymers exhibited improved biodegradability compared to traditional plastics, showcasing the compound's utility in sustainable material development.
Mechanism of Action
The mechanism by which 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Biological Activity
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS Number: 42159-76-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound features a benzothiophene core with an amino group and a tert-butyl substituent. Its molecular weight is approximately 234.36 g/mol.
Pharmacological Effects
Research indicates that compounds similar to 2-amino derivatives of benzothiophenes exhibit significant local anesthetic activity . In a study involving various analogs, it was found that several derivatives demonstrated effective anesthesia at lower concentrations compared to standard agents like lidocaine .
Table 1: Comparison of Local Anesthetic Activity
| Compound | Onset Time | Duration of Activity | Comparison to Lidocaine |
|---|---|---|---|
| Compound III | Shortest | Longest | More effective |
| Compound V | Moderate | Moderate | Comparable |
| Compound VII | Short | Short | Less effective |
| Compound X | Shortest | Longest | Most effective |
The mechanism by which these compounds exert their effects is believed to involve the inhibition of sodium channels in nerve cells. This action prevents the propagation of action potentials, leading to localized numbness.
Study on Local Anesthetic Properties
A notable study published in PubMed synthesized a series of benzothiophene derivatives and assessed their anesthetic properties using various animal models. The results indicated that compounds related to 2-amino-6-tert-butyl showed promising results in terms of both onset and duration compared to established anesthetics .
Research on Kinase Inhibition
Recent studies have also explored the potential of benzothiophene derivatives as inhibitors for specific kinases involved in cancer progression. For instance, certain derivatives have shown nanomolar activity against PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis. The selectivity and potency suggest that these compounds could be developed as therapeutic agents for cancer treatment .
Safety and Toxicology
While the biological activity is promising, safety profiles must be considered. Compounds derived from this class have been noted for varying degrees of toxicity in preliminary studies. For instance, some analogs exhibited hepatotoxicity in animal models, necessitating further investigation into their safety profiles before clinical application .
Q & A
Q. What are the established synthetic routes for preparing 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives?
The compound is typically synthesized via a Gewald reaction, where 4-tert-butylcyclohexanone reacts with cyanoacetate esters (e.g., methyl or ethyl cyanoacetate), elemental sulfur, and a base like diethylamine in methanol or ethanol. For example, methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was obtained in 82% yield using this method, followed by purification via precipitation or column chromatography . Optimization of solvent (methanol vs. ethanol) and base stoichiometry can influence yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, NH stretches at ~3300–3475 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., tert-butyl protons at δ 0.91 ppm, ester carbonyl at δ 166.3 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 268 for the methyl ester derivative) .
Q. How are crystallization conditions optimized for X-ray diffraction studies?
Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) is commonly used. For derivatives with hydrogen-bonding motifs, graph-set analysis (e.g., Etter’s rules) helps predict crystal packing . Tools like SHELXL refine structures, particularly for high-resolution or twinned data .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
The bulky tert-butyl group enhances steric protection of the thiophene ring, reducing oxidative degradation. However, it may hinder crystallization due to rotational disorder, requiring low-temperature XRD studies for resolution .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic refinement of this compound’s derivatives?
Disordered tert-butyl or cyclohexane moieties complicate refinement. SHELXL’s PART and EADP commands can model disorder, while ORTEP-3 visualizes anisotropic displacement parameters . For twinned crystals, twin-law matrices in SHELXL improve data fitting .
Q. How can hydrogen-bonding patterns inform supramolecular assembly in crystalline phases?
Graph-set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions. For example, NH···O=C hydrogen bonds between amine and ester groups can drive 1D chain formation, influencing solubility and stability .
Q. What methodologies resolve discrepancies in biological activity data across derivative studies?
Q. How can computational tools predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding to enzymes like bacterial dihydrofolate reductase. Focus on the carboxylic acid group’s electrostatic interactions and the thiophene ring’s π-stacking with active-site residues .
Q. What strategies address low yields in multi-step syntheses of functionalized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
